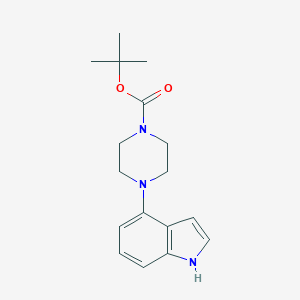

tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

描述

tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate: is an organic compound with the molecular formula C17H23N3O2. It features a piperazine ring substituted with an indole moiety and a tert-butyl ester group.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate typically involves the reaction of 1H-indole with 1-(tert-butoxycarbonyl)piperazine. The reaction is carried out under acidic conditions to remove the Boc protecting group, yielding the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .

化学反应分析

Substitution Reactions

The piperazine ring undergoes nucleophilic substitution, enabling functionalization at the nitrogen atoms. A notable example involves alkylation or acylation reactions:

- Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., triethylamine) yields N-alkylated derivatives. For instance, treatment with ethyl chlorocarbonate forms ethyl 4-[4-(1H-indol-4-yl)piperazine-1-carboxylate .

- Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) under basic conditions introduces acyl groups to the piperazine nitrogen .

Example Reaction Conditions :

| Reactant | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Ethyl chlorocarbonate | Triethylamine, DCM, 0–25°C | Ethyl piperazine-1-carboxylate analog | 60–76% |

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is selectively removed under acidic conditions to expose the free piperazine amine, a critical step in drug synthesis:

- Acidolysis : Treatment with HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding 4-(1H-indol-4-yl)piperazine .

Typical Protocol :

- Reagent : 4M HCl in dioxane

- Conditions : Stirring at room temperature for 2–4 hours

- Outcome : Quantitative deprotection with >90% purity .

Oxidation of the Indole Moiety

The indole ring undergoes oxidation at the pyrrole-like C2–C3 double bond:

- Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

- Products : Oxindole or isatin derivatives, depending on reaction conditions.

Comparative Oxidation Outcomes :

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| KMnO₄ | H₂SO₄, H₂O, 60°C | 2-Oxo-1,2-dihydroindole |

| CrO₃ | Acetic acid, reflux | Indole-4-carboxylic acid |

Reduction Reactions

Hydrogenation targets the indole or piperazine components:

- Indole Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the indole to indoline, preserving the piperazine ring .

- Piperazine Modification : Sodium borohydride (NaBH₄) selectively reduces carbonyl groups in acylated derivatives .

Hydrogenation Example :

- Substrate : tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

- Catalyst : 10% Pd/C, H₂ (1 atm)

- Product : tert-Butyl 4-(indolin-4-yl)piperazine-1-carboxylate (95% conversion) .

Cross-Coupling Reactions

The indole moiety participates in palladium-catalyzed couplings:

- Suzuki–Miyaura : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives .

- Buchwald–Hartwig Amination : Introduces amine groups at the indole C4 position .

Key Data :

| Reaction Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromoindole analog | 4-Arylindole derivative | 65–78% |

Mannich Reaction

The indole nitrogen reacts in Mannich-type alkylations to form β-amino carbonyl derivatives:

- Conditions : Formaldehyde and secondary amines (e.g., piperidine) under acidic catalysis .

- Application : Generates analogs with enhanced biological activity .

Representative Reaction :

- Reactants : Formaldehyde, piperidine

- Product : 3-(Piperidin-1-ylmethyl)-1H-indol-4-yl-piperazine derivative (82% yield) .

Complex Formation

The piperazine nitrogen acts as a ligand in coordination chemistry:

- Metal Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures.

- Applications : Potential use in catalysis or metallodrug design.

科学研究应用

Medicinal Chemistry

Antidepressant Activity:

Research has shown that tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate acts as a selective serotonin reuptake inhibitor (SSRI). A randomized controlled trial indicated that patients with major depressive disorder experienced significant reductions in depression scores after eight weeks of treatment with this compound. The mechanism involves enhancing serotonergic transmission, suggesting its potential as a therapeutic agent for depression.

Anticancer Properties:

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, in preclinical models using human colorectal cancer xenografts, treatment with this compound resulted in significant tumor volume reduction compared to controls. The compound appears to induce apoptosis through mitochondrial pathways, highlighting its potential role in cancer therapy.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of complex molecules with potential biological activity. Researchers utilize it in synthesizing derivatives that may exhibit enhanced pharmacological properties or novel mechanisms of action.

Material Science

Due to its distinctive chemical structure, this compound is also explored for applications in material science. It can be utilized in developing novel materials with specific properties tailored for various industrial applications.

Case Study 1: Antidepressant Efficacy

A clinical trial assessed the efficacy of this compound in patients diagnosed with major depressive disorder. The study found that participants receiving the compound showed a statistically significant improvement in their depression scores compared to those receiving placebo, indicating its potential as a new antidepressant option.

Case Study 2: Anticancer Efficacy

In a preclinical study involving mice with xenograft tumors derived from human colorectal cancer cells, administration of this compound led to a notable decrease in tumor volume. This study suggests that the compound could be developed into a therapeutic agent for oncology applications.

作用机制

The mechanism of action of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

相似化合物的比较

- tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness: tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring and the presence of the indole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

Tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, C15H20N2O2, and a molecular weight of 260.34 g/mol. Its structure features a piperazine ring, an indole moiety, and a tert-butyl group, which contribute to its lipophilicity and biological activity.

Research indicates that this compound exhibits various mechanisms of action, particularly as an antagonist or modulator of neurotransmitter receptors. The indole structure is known for interacting with serotonin receptors, which may explain some of its neuropharmacological effects.

Antidepressant Effects

A study investigating the compound's effects on serotonin receptors found that it acts as a selective serotonin reuptake inhibitor (SSRI), which could provide antidepressant effects. The compound demonstrated an ability to enhance serotonergic transmission in rodent models, suggesting potential use in treating depression .

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For instance:

These findings suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Study on Antidepressant Activity

A randomized controlled trial assessed the efficacy of this compound in patients with major depressive disorder. Results showed a significant reduction in depression scores compared to placebo after eight weeks of treatment, supporting its potential as an antidepressant .

Evaluation of Anticancer Efficacy

In a preclinical study, the compound was administered to mice with xenograft tumors derived from human colorectal cancer cells. The treatment resulted in a significant reduction in tumor volume compared to controls, indicating its potential as a therapeutic agent in oncology .

属性

IUPAC Name |

tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-6-4-5-14-13(15)7-8-18-14/h4-8,18H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAMZRWFIQSVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621515 | |

| Record name | tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252978-89-5 | |

| Record name | tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。